(R)-2,3-Bis((9Z,12Z)-octadeca-9,12-dienoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
Description
(R)-2,3-Bis((9Z,12Z)-octadeca-9,12-dienoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex glycerophospholipid derivative characterized by:
- Molecular Formula: C₄₄H₈₀NO₈P
- Molecular Weight: 782.08 g/mol
- CAS Registry Number: 998-06-1
- Key Structural Features: Two (9Z,12Z)-octadecadienoyl (linoleoyl) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. A phosphocholine head group ((2-(trimethylammonio)ethyl) phosphate) at the sn-3 position. Defined stereochemistry at the glycerol backbone (R-configuration).
Properties
Molecular Formula |
C44H80NO8P |
|---|---|
Molecular Weight |
782.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14+,17-15+,22-20+,23-21+/t42-/m1/s1 |
InChI Key |
FVXDQWZBHIXIEJ-LDEDFTSOSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Approaches
Starting Materials and Key Building Blocks
The synthesis begins with enantiomerically pure (R)-glycerol derivatives to ensure the correct sn-3 configuration. Linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid) serves as the acyl donor, while phosphorylcholine derivatives provide the quaternary ammonium headgroup. Critical intermediates include:
Stepwise Esterification and Phosphorylation
The synthesis follows a three-step sequence to ensure regioselectivity:
Esterification of the Glycerol Backbone
The hydroxyl groups at the sn-1 and sn-2 positions of (R)-glycerol are sequentially esterified with linoleoyl chloride under anhydrous conditions:
$$
\text{(R)-Glycerol} + 2 \text{Linoleoyl chloride} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{(R)-1,2-Dilinoleoylglycerol} + 2 \text{HCl}
$$
Reaction Conditions :
- Temperature: 0–25°C
- Catalysts: 4-Dimethylaminopyridine (DMAP)
- Solvent: Dichloromethane
- Yield: 70–85%
Phosphorylation of the sn-3 Position
The free hydroxyl group at the sn-3 position reacts with 2-chloro-2-oxo-1,3,2-dioxaphospholane to form a cyclic phosphate intermediate:
$$
\text{(R)-1,2-Dilinoleoylglycerol} + \text{2-Chloro-2-oxo-1,3,2-dioxaphospholane} \xrightarrow{\text{Et}_3\text{N}} \text{Cyclic phosphate intermediate}
$$
Reaction Conditions :
- Temperature: −10°C (to prevent side reactions)
- Base: Triethylamine (Et$$_3$$N)
- Solvent: Tetrahydrofuran (THF)
- Yield: 60–75%
Quaternization with Trimethylamine
The cyclic phosphate intermediate undergoes ring-opening with trimethylamine to install the phosphocholine headgroup:
$$
\text{Cyclic phosphate intermediate} + \text{N(CH}3\text{)}3 \xrightarrow{\text{H}_2\text{O}} \text{DLPC} + \text{HCl}
$$
Reaction Conditions :
Alternative Route: Enzymatic Synthesis
Lipase-catalyzed transesterification offers a stereoselective method under mild conditions:
Procedure :
- (R)-1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine is incubated with linoleic acid vinyl ester.
- Lipase B from Candida antarctica catalyzes acyl transfer to the sn-2 position.
- A second enzymatic step introduces the sn-1 linoleoyl group.
Advantages :
Purification and Characterization
Chromatographic Purification
Crude DLPC is purified via:
- Silica gel chromatography : Eluent = CHCl$$3$$:MeOH:H$$2$$O (65:25:4, v/v/v).
- Reverse-phase HPLC : C18 column with acetonitrile:water (85:15) + 0.1% formic acid.
Purity Criteria :
Spectroscopic Characterization
Challenges and Optimization
Double-Bond Isomerization
Linoleoyl groups are prone to cis-to-trans isomerization under acidic or high-temperature conditions. Mitigation strategies include:
Industrial-Scale Production
Patent EP3623361A1 highlights scalable methods for cationic lipids, adaptable to DLPC synthesis:
Key Features :
- Continuous flow reactors for esterification and phosphorylation.
- In-line IR monitoring for real-time reaction control.
- Final formulation into lipid nanoparticles (LNPs) for drug delivery applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The linoleic acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerophosphocholine.
Substitution: The phosphocholine headgroup can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free linoleic acid and glycerophosphocholine.
Substitution: Various substituted phosphocholine derivatives.
Scientific Research Applications
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential in drug delivery systems, particularly in the formation of liposomes and other lipid-based carriers.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its biocompatibility and functional properties
Mechanism of Action
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into biological membranes. It influences membrane fluidity, permeability, and the formation of lipid rafts. The compound can modulate signaling pathways by interacting with membrane proteins and receptors. Additionally, it has been shown to enhance insulin sensitivity and induce lipolysis in adipocytes through pathways involving peroxisome proliferator-activated receptor alpha (PPARα) and tumor necrosis factor alpha (TNFα) .
Comparison with Similar Compounds
Physicochemical Properties :
- Storage Requirements : Stable under inert atmosphere at temperatures below -20°C .
- Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
This compound shares structural homology with phosphatidylcholines, a class of phospholipids critical to membrane biology. Its unsaturated acyl chains suggest fluidity-related applications in lipid bilayers or drug delivery systems.
Comparison with Structurally Related Compounds
(2R)-3-[(9Z)-9-Hexadecenoyloxy]-2-[(9Z,12Z,15Z)-9,12,15-octadecatrienoyloxy]propyl 2-(trimethylammonio)ethyl phosphate
- Molecular Formula: C₄₂H₇₆NO₈P
- Key Differences: Contains a hexadecenoyl (C16:1, Δ9Z) chain at sn-1 and an α-linolenoyl (C18:3, Δ9Z,12Z,15Z) chain at sn-2. Higher degree of unsaturation (three double bonds in the C18 chain) compared to the target compound.
- Implications: Increased unsaturation lowers melting point and enhances membrane fluidity. The α-linolenoyl group may confer distinct oxidative stability challenges .
(2R)-3-Hydroxy-2-[(9Z,12E)-9,12-octadecadienoyloxy]propyl 2-(trimethylammonio)ethyl phosphate
- Molecular Formula: C₂₆H₅₀NO₇P
- Key Differences: A lysophosphatidylcholine (LPC) variant with only one acyl chain (C18:2, Δ9Z,12E) at sn-2 and a hydroxyl group at sn-1. The (12E) configuration in the dienoyl chain introduces stereochemical divergence.
- Implications :
Disodium (2R)-2,3-bis[(9Z,12Z)-9,12-octadecadienoyloxy]propyl (2R)-2-hydroxy-3-[(9Z,12Z)-9,12-octadecadienoyloxy]propyl 2-hydroxy-1,3-propanediyl bis(phosphate)
- Molecular Formula : C₆₃H₁₁₀Na₂O₁₆P₂
- Key Differences :
- A branched phospholipid with three acyl chains (two at sn-1/2 and one at a secondary glycerol).
- Disodium salt form enhances water solubility.
- Implications :
2,3-Dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
- Molecular Formula : C₂₁H₃₈O₄
- Key Differences: Lacks the phosphocholine head group and has free hydroxyl groups on glycerol. Simpler dienoyl monoester structure.
- Implications :
- Serves as a metabolic intermediate in phospholipid biosynthesis.
- Hydrophilic-lipophilic balance (HLB) shifts due to absence of charged head group .
Biological Activity
(R)-2,3-Bis((9Z,12Z)-octadeca-9,12-dienoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate, commonly referred to as a cationic phospholipid, has garnered attention in various fields of biological and pharmaceutical research due to its unique structural properties and biological activities. This compound is characterized by its amphiphilic nature, which facilitates interactions with biological membranes.
- Molecular Formula: C₄₄H₈₀NO₈P
- Molecular Weight: 782.08 g/mol
- CAS Number: 998-06-1
The biological activity of this compound is primarily attributed to its ability to form liposomes and interact with cell membranes. The cationic nature allows it to bind with negatively charged components of the cell membrane, enhancing cellular uptake of therapeutic agents.
Biological Activities
-
Antimicrobial Properties:
- Studies have shown that cationic phospholipids exhibit antimicrobial activity against a range of pathogens. The mechanism involves disruption of the bacterial membrane integrity, leading to cell lysis.
-
Gene Delivery:
- The compound is utilized in gene therapy as a vector for delivering nucleic acids into cells. Its ability to encapsulate DNA or RNA and facilitate endosomal escape is crucial for effective transfection.
-
Membrane Fusion:
- This phospholipid can promote membrane fusion processes, which are essential in various biological functions such as viral entry into host cells and the release of neurotransmitters.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of antimicrobial efficacy | Demonstrated significant bactericidal activity against Staphylococcus aureus and E. coli. |
| Study 2 | Gene delivery efficiency | Showed enhanced transfection rates in HEK293 cells compared to conventional lipofection methods. |
| Study 3 | Membrane fusion properties | Confirmed the ability to facilitate fusion between lipid bilayers in vitro, indicating potential for drug delivery applications. |
Research Findings
Recent research indicates that the structural characteristics of (R)-2,3-Bis((9Z,12Z)-octadeca-9,12-dienoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate significantly influence its biological activity:
- Hydrophobic Tail Length: The length and saturation of the hydrophobic tails affect the stability and fluidity of lipid bilayers formed by the compound.
- Charge Density: Higher charge density enhances interaction with negatively charged membranes, improving cellular uptake.
- Concentration Dependence: Biological activities are often concentration-dependent; optimal concentrations must be determined for specific applications.
Q & A
Q. What analytical techniques are critical for structural validation of this phospholipid, and how are they applied?
Structural validation requires a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry and acyl chain configurations. For example, -NMR identifies the phosphate group’s environment, while - and -NMR distinguish double bond geometries (e.g., cis vs. trans) in the (9Z,12Z)-octadecadienoyl chains . Thin-layer chromatography (TLC) with iodine staining or phosphomolybdate visualization is used to monitor synthetic intermediates .
Q. What synthetic strategies are employed to achieve regioselective acylation of the glycerol backbone?
Regioselectivity is controlled using protective groups (e.g., tert-butyl or benzyl for hydroxyl groups) and enzymatic catalysis. Lipases like Candida antarctica lipase B selectively esterify the sn-1 and sn-2 positions of glycerol, leaving the sn-3 hydroxyl free for phosphorylation. The trimethylammonioethyl phosphate group is introduced via phosphoramidite chemistry, followed by oxidation to stabilize the phosphate ester .
Q. How does storage condition variability impact compound stability, and what protocols mitigate degradation?
The compound’s unsaturated acyl chains are prone to oxidation. Storage under inert gas (argon or nitrogen) at ≤-20°C in amber vials is essential to prevent radical-mediated peroxidation. Antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) are added to lipid stocks. Stability should be monitored via TLC or HPLC every 3–6 months .
Advanced Research Questions
Q. How can this phospholipid be integrated into asymmetric membrane models to study lipid-protein interactions?
Langmuir-Blodgett troughs or microfluidic jetting systems assemble asymmetric bilayers by sequentially layering lipid monolayers. The trimethylammonioethyl group’s cationic nature facilitates incorporation into the outer leaflet to mimic eukaryotic membrane charge distribution. Fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) quantifies binding kinetics with cationic peptides (e.g., antimicrobial peptides) .
Q. What experimental and computational approaches resolve contradictions in reported phase behavior data for linoleate-rich membranes?
Conflicting phase transition temperatures (e.g., gel-to-liquid crystalline) may arise from differences in hydration levels or ionic strength. Differential scanning calorimetry (DSC) under controlled humidity and small-angle X-ray scattering (SAXS) can reconcile discrepancies. Molecular dynamics simulations (e.g., CHARMM36 forcefield) model bilayer packing defects caused by (9Z,12Z)-double bonds, correlating with experimental permeability data .
Q. How do stereochemical variations at the glycerol sn-2 position influence membrane curvature sensing?
The (R)-configuration at the sn-2 position induces a bent acyl chain geometry, promoting negative curvature in lipid monolayers. This is quantified using fluorescence-labeled lipid analogs in giant unilamellar vesicles (GUVs) subjected to osmotic stress. Comparative studies with (S)-isomers reveal differences in BAR domain protein binding efficiency via cryo-electron microscopy .
Q. What methodological challenges arise in quantifying this phospholipid in lipidomic workflows, and how are they addressed?
Isobaric interference from phosphatidylcholines (PCs) with similar masses (e.g., PE(36:4)) requires high-resolution mass spectrometers (Q-TOF or Orbitrap) with MS/MS fragmentation. Ammonium formate adducts enhance ionization in positive ion mode, while hydrophilic interaction liquid chromatography (HILIC) separates regioisomers. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Q. How can controlled oxidation of the dienoyl chains be leveraged to study lipid peroxidation’s role in signaling pathways?
Iron(II)-EDTA/HO systems generate hydroxyl radicals to oxidize the (9Z,12Z)-chains in vitro. Oxidized species (e.g., hydroperoxides) are identified via LC-MS/MS using multiple reaction monitoring (MRM). In cell studies, click chemistry probes (e.g., alkyne-tagged lipids) track peroxidation dynamics in real time .
Methodological Notes
- Stereochemical Purity : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves sn-1/sn-2 isomers. Enantiomeric excess ≥98% is required for reproducible biophysical assays .
- Dynamic Light Scattering (DLS) : Use 0.1 µm filtered buffers to avoid vesicle size artifacts during liposome preparation .
- Ethical Compliance : Follow institutional guidelines for lipid disposal to prevent environmental contamination (e.g., incineration at ≥800°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
